molecular formula C22H26ClN3O2 B243545 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

Numéro de catalogue B243545
Poids moléculaire: 399.9 g/mol
Clé InChI: GSSJXYLDEDIZAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a critical role in the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. BCR activation leads to the phosphorylation of BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of BTK by N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has also been reported to inhibit other kinases, including JAK3 and ITK, which are involved in immune cell signaling. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab, in preclinical models of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a highly selective inhibitor of BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, like other small molecule inhibitors, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has some limitations, including poor solubility, low bioavailability, and potential off-target effects. These limitations can be addressed by optimizing the formulation and dosing regimen of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide and by conducting rigorous preclinical studies to evaluate its safety and efficacy.

Orientations Futures

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Future studies will focus on optimizing the dosing regimen and evaluating the safety and efficacy of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in combination with other drugs. In addition, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide may have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases, where BTK plays a critical role in immune cell signaling. Future studies will explore the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in these indications and identify new targets for BTK inhibitors.

Méthodes De Synthèse

The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide involves several steps, starting from the reaction of 5-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form the intermediate 5-chloro-2-(4-isobutyryl-1-piperazinyl)aniline. The intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide. The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been reported in several scientific publications, and the chemical structure has been confirmed by various analytical techniques, including NMR and mass spectrometry.

Applications De Recherche Scientifique

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has potent anti-tumor activity and can significantly prolong survival in animal models of B-cell malignancies.

Propriétés

Formule moléculaire

C22H26ClN3O2

Poids moléculaire

399.9 g/mol

Nom IUPAC

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-11-9-25(10-12-26)20-8-7-18(23)14-19(20)24-21(27)17-6-4-5-16(3)13-17/h4-8,13-15H,9-12H2,1-3H3,(H,24,27)

Clé InChI

GSSJXYLDEDIZAP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

SMILES canonique

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.